Product packaging for 5-Amino-5-methylimidazolidine-2,4-dione(Cat. No.:)

5-Amino-5-methylimidazolidine-2,4-dione

Cat. No.: B14016408
M. Wt: 129.12 g/mol
InChI Key: CDVLPJPSKYRMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-5-methylimidazolidine-2,4-dione (Molecular Formula: C4H7N3O2, Molecular Weight: 129.12) is a functionalized hydantoin derivative of significant interest in organic and medicinal chemistry research. This compound serves as a key synthetic intermediate, or synthon, for the construction of more complex, biologically relevant molecules. Its primary research value lies in its application as a building block for the synthesis of analogues of naamidine alkaloids, which are natural products studied for their potential antitumor properties (Synthesis, 2010) . The core imidazolidine-2,4-dione (hydantoin) structure is a privileged scaffold in drug discovery, known for its diverse biological activities. Researchers utilize this amino-substituted derivative to develop novel compounds for various investigations. Derivatives of imidazolidine-2,4-dione have been extensively explored for a range of pharmacological activities, including antimicrobial and chemosensitizing effects, particularly in the search for new agents against resistant bacterial strains like Staphylococcus aureus MRSA (Eur J Med Chem, 2015) . The structure-activity relationships (SAR) of such derivatives provide valuable insights for the design of new therapeutic candidates (Comprehensive Heterocyclic Chemistry IV, 2022) . This chemical is provided For Research Use Only. It is strictly intended for laboratory research applications and is not certified for diagnostic, therapeutic, or any form of human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for specific hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3O2 B14016408 5-Amino-5-methylimidazolidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

5-amino-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C4H7N3O2/c1-4(5)2(8)6-3(9)7-4/h5H2,1H3,(H2,6,7,8,9)

InChI Key

CDVLPJPSKYRMTL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Amino 5 Methylimidazolidine 2,4 Dione and Its Derivatives

Modern Adaptations of the Bucherer-Bergs and Urech Hydantoin (B18101) Synthesis

The Bucherer-Bergs and Urech hydantoin syntheses have long been the foundational methods for constructing the hydantoin ring system. Recent innovations have focused on improving their efficiency, scope, and environmental footprint.

The Bucherer-Bergs reaction, a one-pot synthesis involving a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate, remains a highly convenient method for preparing 5-substituted and 5,5-disubstituted hydantoins. nih.gov Its enduring appeal lies in the ready availability of starting materials and the often straightforward isolation of crystalline products. nih.gov Modern adaptations have expanded its utility, for instance, in the synthesis of complex natural product analogues like aplysinopsins. mdpi.com

The Urech hydantoin synthesis, which involves the condensation of an amino acid with a cyanate (B1221674), has also been updated. A notable advancement is the development of a sequential, two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins directly from L-amino acids in water. beilstein-journals.orgnih.gov This method circumvents the need for hazardous reagents and significantly reduces reaction times. beilstein-journals.orgnih.gov

Chiral Resolution and Stereoselective Synthesis of 5-Substituted Imidazolidine-2,4-diones

The stereochemistry at the C-5 position of the hydantoin ring is often crucial for biological activity. Consequently, significant research has been directed towards the development of stereoselective synthetic methods.

One approach involves the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines, catalyzed by rhodium complexes, which can yield chiral hydantoins with high enantioselectivities (up to 99.9% ee). acs.org Another strategy is the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones using a chiral diarylketone catalyst. organic-chemistry.org This method relies on selective hydrogen atom transfer, enriching the product in one enantiomer. organic-chemistry.org Furthermore, a single-step enantioselective synthesis of 5-monosubstituted hydantoins has been achieved through the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid. rsc.org

Microwave-Assisted and Solvent-Free Reaction Conditions in Imidazolidine-2,4-dione Formation

In line with the principles of green chemistry, microwave-assisted and solvent-free reaction conditions have been increasingly applied to the synthesis of imidazolidine-2,4-diones. benthamdirect.comeurekaselect.com These methods offer several advantages, including reduced reaction times, minimized solvent waste, and often improved yields. researchgate.net

Microwave irradiation has been successfully employed in the Urech synthesis, as mentioned earlier, and in the synthesis of various functionalized hydantoins. beilstein-journals.orgnih.gov For example, a microwave-assisted, one-pot cyclization strategy has been developed for the synthesis of hydantoins where an alkyne group acts as a leaving group under basic conditions. organic-chemistry.org

Solvent-free approaches, often involving grinding reactants together at room temperature, have also proven effective for the synthesis of 5,5-disubstituted hydantoins, thiohydantoins, and glycocyamidines. researchgate.nettandfonline.comtandfonline.com These mechanochemical methods can lead to excellent yields and simplify the purification process. researchgate.nettandfonline.comtandfonline.com

Synthesis from Alpha-Amino Acids and Dipeptides

Alpha-amino acids and dipeptides serve as versatile starting materials for the synthesis of hydantoins, offering a direct route to chiral products.

A straightforward method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which proceeds via ureido derivatives that subsequently cyclize under basic conditions. organic-chemistry.org This approach avoids the use of hazardous reagents like isocyanates. organic-chemistry.org Enantiomerically pure hydantoins can also be prepared from optically pure α-amino amides using triphosgene, although care must be taken to avoid racemization that can occur with other coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.org

The synthesis of highly substituted chiral hydantoins from simple dipeptides has been achieved in a single step through the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine (B92270). organic-chemistry.orgnih.gov This method has been applied to the preparation of various biologically active compounds. organic-chemistry.orgnih.gov

Mechanochemical Synthesis and Green Chemistry Approaches to Hydantoins

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool for hydantoin synthesis. nih.gov An eco-friendly, one-pot/two-step protocol for the preparation of 5- and 5,5-disubstituted hydantoins from various amino ester hydrochlorides and potassium cyanate in a planetary ball-mill has been described. acs.org This method involves the formation of ureido ester intermediates followed by a base-catalyzed cyclization, often proceeding in good yields without the need for purification. acs.org

The synthesis of 3,5-disubstituted hydantoins from dipeptides and unsymmetrical ureas of amino acid derivatives has also been achieved using mechanochemistry, with 1,1'-carbonyldiimidazole (CDI) as a key reagent. acs.org These solvent-free or neat conditions represent a more environmentally friendly alternative to traditional solution-phase synthesis. acs.org

The broader application of green chemistry principles to hydantoin synthesis is evident in the use of ultrasound irradiation in conjunction with catalysts like montmorillonite (B579905) K-10, and the development of solvent-free multicomponent reactions using magnetic nanoparticles as recyclable catalysts. researchgate.net

Strategies for Derivatization of the Imidazolidine-2,4-dione Scaffold

The versatility of the imidazolidine-2,4-dione scaffold is further enhanced by the ability to introduce diverse substituents at various positions on the ring. thieme-connect.de

N-Alkylation and Acylation Reactions

Alkylation and acylation at the nitrogen atoms (N-1 and N-3) of the hydantoin ring are common strategies for modifying the properties of these compounds. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions.

Due to the higher acidity of the N-3 proton, alkylation under basic conditions often occurs preferentially at this position. nih.gov However, direct N-1 selective alkylation of hydantoins can be achieved using potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). nih.gov

Copper-mediated N-arylation reactions provide a modular approach to N-substituted hydantoins. The use of stoichiometric copper(I) oxide under ligand- and base-free conditions allows for regioselective arylation at the N-3 position. scispace.com In contrast, a catalytic system of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine promotes arylation at the N-1 position. scispace.com The combination of these two methods provides a straightforward route to diarylated hydantoins. scispace.com N-acylation can also be achieved through various methods, including the use of isocyanates to form hydantoin-containing pseudo-natural products. researchgate.net

Data Tables

Table 1: Comparison of Synthetic Methodologies for Hydantoins

MethodologyKey FeaturesAdvantagesDisadvantages
Bucherer-Bergs Synthesis One-pot reaction of a carbonyl compound, cyanide, and ammonium carbonate. nih.govReadily available starting materials, simple product isolation. nih.govUse of toxic cyanide.
Urech Hydantoin Synthesis Condensation of an amino acid with a cyanate. researchgate.netCan be adapted for microwave-assisted, one-pot synthesis in water. beilstein-journals.orgnih.govMay require protection of functional groups.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. eurekaselect.comReduced reaction times, often higher yields. researchgate.netRequires specialized equipment.
Mechanochemical Synthesis Solvent-free synthesis using mechanical grinding. acs.orgEnvironmentally friendly, minimal waste, simple workup. acs.orgMay not be suitable for all substrates.
Synthesis from Dipeptides Utilizes dipeptides as chiral starting materials. organic-chemistry.orgnih.govDirect route to highly substituted, chiral hydantoins. organic-chemistry.orgnih.govMay involve multi-step procedures.

C-5 Substituent Modifications and Diversification

The C-5 position of the imidazolidine-2,4-dione ring is a key site for introducing structural diversity, allowing for the modulation of the molecule's physicochemical properties and biological activity. A variety of synthetic methodologies have been developed to modify substituents at this position, leading to a wide array of derivatives.

One of the most common strategies for C-5 functionalization is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the imidazolidine-2,4-dione core, with an aldehyde or ketone. ijacskros.comwikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For instance, the condensation of imidazolidine-2,4-dione with various aromatic aldehydes leads to the formation of 5-arylidene imidazolidine-2,4-dione derivatives. ijacskros.com This method is highly versatile, as a wide range of aldehydes can be used to introduce different aryl groups at the C-5 position.

The synthesis of 5,5-disubstituted imidazolidine-2,4-diones is another important area of C-5 modification. A classic example is the synthesis of Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), a widely used anticonvulsant. asianpubs.orgbepls.com One synthetic route to such compounds involves the condensation of an α-diketone, like benzil (B1666583), with urea (B33335) in the presence of a base. asianpubs.orgbepls.com This reaction proceeds through an intermediate that undergoes a pinacol-like rearrangement to form the 5,5-disubstituted product. asianpubs.org

Furthermore, 3,5-disubstituted imidazolidine-2,4-diones can be synthesized from C-arylglycine derivatives. nih.govmdpi.com In this approach, the C-arylglycine is reacted with an isocyanate or isothiocyanate, followed by cyclization to yield the desired product. nih.govmdpi.com This method allows for the introduction of a substituent at the C-5 position, originating from the C-arylglycine, and another at the N-3 position, from the isocyanate. nih.govmdpi.com

Below is a table summarizing various C-5 substituted imidazolidine-2,4-dione derivatives and the synthetic methods employed.

Compound NameC-5 Substituent(s)Synthetic MethodReference(s)
(5E)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione=CH-(4-methylphenyl)Knoevenagel condensation of imidazolidine-2,4-dione and 4-methylbenzaldehyde ijacskros.com
(5E)-5-[(4-methoxyphenyl)methylidene]imidazolidine-2,4-dione=CH-(4-methoxyphenyl)Knoevenagel condensation of imidazolidine-2,4-dione and 4-methoxybenzaldehyde ijacskros.com
(5E)-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione=CH-(4-chlorophenyl)Knoevenagel condensation of imidazolidine-2,4-dione and 4-chlorobenzaldehyde ijacskros.com
5,5-Diphenylimidazolidine-2,4-dione (Phenytoin)-Phenyl, -PhenylCondensation of benzil and urea asianpubs.orgbepls.com
(±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione-Phenyl (at N-3), -4-methylphenyl (at C-5)Reaction of C-4-methylphenylglycine and phenyl isocyanate nih.govmdpi.com

Construction of Hybrid Scaffolds Utilizing the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione ring serves as a versatile scaffold for the construction of more complex, hybrid molecules with potential applications in medicinal chemistry. These hybrid scaffolds can be created by fusing the imidazolidine-2,4-dione core with other heterocyclic rings or by linking it to other molecular moieties.

One approach to constructing hybrid scaffolds is through the synthesis of spiro compounds, where one atom is common to two rings. The imidazolidine-2,4-dione core is well-suited for the formation of spirocyclic systems at the C-5 position. For example, spiro[imidazolidine-pyrazoline]-2,4-dione derivatives have been synthesized. ijacskros.com This synthesis involves a two-step process starting with a Knoevenagel condensation to form a 5-arylidene imidazolidine-2,4-dione, which then undergoes a reaction with diazomethane (B1218177) to construct the spiro-fused pyrazoline ring. ijacskros.com

Another example of a spiro-hybrid scaffold is spiro(fluorene-9,4'-imidazolidine)-2',5'-dione. researchgate.net The synthesis of such compounds expands the structural diversity of imidazolidine-2,4-dione derivatives by incorporating a bulky, polycyclic aromatic system.

The concept of molecular hybridization, where two or more pharmacophores are combined in a single molecule, is a common strategy in drug design. The imidazolidine-2,4-dione core can be a key component in such hybrids. While not directly imidazolidine-2,4-dione, the structurally related thiazolidine-2,4-dione scaffold has been extensively used in the creation of hybrid molecules, for example, by linking it to 1,2-dihydroquinolones and 2-oxindoles to create potential VEGFR-2 inhibitors. This highlights the utility of such five-membered heterocyclic diones as central scaffolds in the design of hybrid compounds.

The table below presents examples of hybrid scaffolds constructed from the imidazolidine-2,4-dione core.

Hybrid Scaffold TypeSpecific ExampleSynthetic ApproachReference(s)
Spiro-fusedSpiro[imidazolidine-pyrazoline]-2,4-dione derivativesKnoevenagel condensation followed by reaction with diazomethane ijacskros.com
Spiro-fusedSpiro(fluorene-9,4'-imidazolidine)-2',5'-dioneNot detailed in the provided search results researchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and conformation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced NMR experiments, a detailed picture of the molecular framework and intermolecular interactions can be constructed.

¹H NMR and ¹³C NMR Techniques for Probing Molecular Architecture

The ¹H NMR spectrum of 5-Amino-5-methylimidazolidine-2,4-dione is expected to show distinct signals corresponding to its different types of protons. A sharp singlet would represent the three protons of the C5-methyl group. The two amine (-NH₂) protons and the two amide (N1-H and N3-H) protons would appear as broader signals, and their chemical shifts could be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected signals include those for the C2 and C4 carbonyl carbons, the quaternary C5 carbon, and the C5-methyl carbon. The chemical shifts for the carbonyl carbons in hydantoin (B18101) rings typically appear in the range of 155-178 ppm. mdpi.com For instance, in the related compound 5-methyl-5-benzyl hydantoin, the signals for the C2 and C4 carbonyls are observed at 156.6 ppm and 178.0 ppm, respectively, while the quaternary C5 is at 63.3 ppm. mdpi.com Analysis of these shifts confirms the presence and electronic environment of the core functional groups. scispace.comopenmedscience.com

Table 1: Representative ¹H and ¹³C NMR Data for Hydantoin Analogues

This table presents data from known analogues to illustrate the expected chemical shift ranges for this compound.

CompoundNucleusFunctional GroupChemical Shift (δ, ppm)
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione nih.gov¹HC5-CH₃1.80 (s, 3H)
N-H7.71 (bs, 1H)
N-H9.72 (bs, 1H)
5-Methyl-5-benzyl hydantoin mdpi.com¹³CC=O (C2)156.6
C=O (C4)178.0
Quaternary C563.3

s = singlet, bs = broad singlet

Investigation of Intermolecular Hydrogen Bonding and Dimerization in Solution via NMR

The N-H protons of the amide groups and the N-H protons of the C5-amino group in this compound are capable of acting as hydrogen bond donors, while the carbonyl oxygens are hydrogen bond acceptors. These interactions can lead to self-association, such as dimerization or the formation of larger aggregates in solution. researchgate.netunipd.it NMR spectroscopy is a powerful method to study these non-covalent interactions. nih.gov

Techniques to probe hydrogen bonding include:

Concentration-dependent studies: The chemical shifts of protons involved in intermolecular hydrogen bonding often change with sample concentration. As concentration increases, the equilibrium shifts towards associated species, causing downfield shifts for the involved N-H protons.

Variable-temperature (VT) NMR: Changing the temperature can disrupt or strengthen hydrogen bonds, leading to observable shifts in the corresponding proton signals. acs.org

2D NMR Experiments: Two-dimensional experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space proximity between protons, providing direct evidence for specific intermolecular associations. nih.gov

These studies are crucial for understanding the compound's behavior in solution, which can influence its physical and biological properties.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the amine, amides, and carbonyls.

The IR spectrum is expected to show characteristic absorption bands:

N-H Stretching: The amide and amine N-H groups will exhibit stretching vibrations typically in the region of 3100-3500 cm⁻¹. Often, two distinct bands appear for the primary amine (-NH₂).

C-H Stretching: The methyl group's C-H bonds will show stretching vibrations just below 3000 cm⁻¹.

C=O Stretching: The two carbonyl groups (C2=O and C4=O) of the hydantoin ring are a hallmark feature. They typically give rise to two strong, distinct absorption bands in the 1700-1780 cm⁻¹ region. nih.govoup.com For example, in 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, these bands are observed at 1773 and 1719 cm⁻¹. nih.gov

Table 2: Typical IR Absorption Frequencies for Hydantoin Derivatives

This table provides representative data from analogues to predict the IR spectrum of this compound.

CompoundFunctional GroupVibrational ModeFrequency (cm⁻¹)
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione nih.govN-HStretching3412, 3245
C-HStretching3058, 2989
C=OStretching1773, 1719
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione mdpi.comC=OStretching1728
C-NStretching1406

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₄H₇N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Electron ionization (EI-MS) would induce fragmentation, providing structural clues. The fragmentation of amines is often dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.org Common fragmentation pathways for hydantoins involve cleavage of the ring and loss of small neutral molecules. Expected fragmentation patterns for this compound could include:

Loss of the amino group (-NH₂)

Loss of the methyl group (-CH₃)

Cleavage of the imidazolidine (B613845) ring, potentially leading to the loss of isocyanic acid (HNCO) or carbon monoxide (CO).

Analysis of these fragments allows for the piecing together of the molecular structure, corroborating data from NMR and IR spectroscopy. mdpi.com

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of related compounds reveals key structural features. For example, the crystal structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione (B73431) shows that the five-membered hydantoin ring is nearly planar. nih.govresearchgate.net A crucial aspect revealed by X-ray diffraction is the intermolecular hydrogen-bonding network that governs the crystal packing. In hydantoin derivatives, N-H···O hydrogen bonds are common, where the amide N-H groups act as donors and the carbonyl oxygens act as acceptors, often forming chains or more complex ring motifs. researchgate.nettandfonline.com For the title compound, the primary amine group would also participate in this hydrogen-bonding network, contributing to the stability of the crystal lattice.

Table 3: Representative Crystal Data for a Hydantoin Analogue

This table shows the type of data obtained from an X-ray diffraction study, using 3-Amino-5,5-diphenylimidazolidine-2,4-dione as an example. nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₃N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)20.1565 (7)
b (Å)6.1651 (2)
c (Å)20.3250 (7)
β (°)97.781 (2)
Volume (ų)2502.47 (15)

Chromatographic Techniques (HPLC, TLC) in Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of a product's purity. A pure sample of this compound should appear as a single spot on the TLC plate when visualized under UV light or with an appropriate stain. The retention factor (Rƒ) value is characteristic for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. researchgate.net A pure sample will yield a single, sharp peak in the chromatogram. By integrating the peak area, the purity can be accurately quantified relative to any detected impurities.

Furthermore, the C5 carbon in this compound is a stereocenter. If the compound is synthesized as a racemic mixture, chiral HPLC can be employed to separate the two enantiomers. This is crucial for determining the enantiomeric excess (ee) of an enantioselectively synthesized sample, as the biological activity of enantiomers can differ significantly.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Solution-Phase Behavior

Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for elucidating the oxidation and reduction mechanisms of molecules, determining their redox potentials, and understanding their behavior in solution. Such studies provide valuable insights into a compound's electronic structure and its potential involvement in electron transfer reactions.

For related compounds, electrochemical analyses have been instrumental. For instance, studies on various derivatives of the hydantoin scaffold have explored their electrochemical properties in different contexts. However, the influence of the specific combination of an amino group and a methyl group at the C5 position of the imidazolidine-2,4-dione ring on its electrochemical signature has not been documented.

Due to the lack of available research data, a detailed discussion of the solution-phase electrochemical behavior, including specific peak potentials, scan rate dependencies, or proposed reaction mechanisms for this compound, cannot be provided at this time. Further empirical research would be necessary to characterize these properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical investigations into the imidazolidine-2,4-dione system. These calculations provide detailed information about the electronic structure, stability, and reactivity of the molecule. A common approach involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

Studies on related 5-substituted imidazolidine-2,4-diones have employed various levels of theory to achieve a balance between computational cost and accuracy. edu.krdedu.krd The selection of the functional and basis set is critical for obtaining reliable results.

Table 1: Computational Methods Applied to Imidazolidine-2,4-dione Derivatives

Method Functional Basis Set Application
DFT B3LYP 6-311+G(d,p) Tautomerism, Stability Analysis edu.krd
DFT M06-2X 6-31G(d,p) Conformational Energies edu.krd
Semi-empirical AM1 - Geometry Optimization edu.krd

This table is interactive. Click on the headers to explore the different computational methods used in theoretical studies.

The potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. biointerfaceresearch.com For imidazolidine-2,4-diones, computational studies explore this surface to identify stable conformers and the energy barriers that separate them.

Crystallographic and computational analyses reveal that the five-membered imidazolidine (B613845) ring is typically planar or nearly planar. edu.krdnih.gov For instance, in the crystal structure of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, the ring exhibits a planar conformation with a root-mean-square deviation of just 0.012 Å. nih.gov DFT calculations are used to optimize the geometry of various possible conformers, particularly concerning the orientation of substituents at the C5 position, to determine their relative energies and populations. edu.krd These calculations are crucial for understanding how the molecule's three-dimensional shape influences its physical properties and biological activity.

The imidazolidine-2,4-dione ring contains multiple acidic protons, leading to the possibility of several tautomeric forms, most notably keto-enol tautomerism. edu.krd DFT calculations are instrumental in evaluating the relative stabilities of these tautomers. By computing the Gibbs free energies of the different forms, researchers can predict the dominant tautomer under specific conditions. edu.krd

Theoretical studies on related heterocyclic systems demonstrate that DFT methods, such as B3LYP, can effectively model the intramolecular proton transfer processes that connect these tautomers. amercrystalassn.org The calculations can identify the transition state structures for these reactions and determine the associated energy barriers, providing insight into the kinetics of the tautomerization process. amercrystalassn.org For 5-monosubstituted imidazolidine-2,4-diones, theoretical energy values have been used to support the prevalence of the diketo form as the most stable tautomer. edu.krd

Computational methods are frequently used to predict spectroscopic data, which serves as a valuable tool for interpreting experimental spectra. Time-dependent DFT (TD-DFT) calculations can be employed to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra for imidazolidine-2,4-dione derivatives. edu.krd

By calculating the vibrational frequencies from the optimized molecular geometry, a theoretical IR spectrum can be generated. These predicted frequencies are often scaled by an empirical factor to better match experimental results. Similarly, NMR chemical shifts can be calculated based on the electronic environment of each nucleus in the optimized structure. These theoretical spectra aid in the structural elucidation of newly synthesized compounds and can help assign specific signals observed in experimental 1H and 13C-NMR spectra. edu.krdbiointerfaceresearch.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Chemical Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density of a molecule to define atomic properties, chemical bonds, and intermolecular interactions. amercrystalassn.orgwikipedia.org This theory partitions the molecular electron density, obtained from a quantum chemical calculation, into distinct atomic basins. wikipedia.org

The analysis focuses on the properties of the electron density at specific locations called bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide quantitative information about the nature of the chemical bond. researchgate.net A negative Laplacian (∇²ρ < 0) is characteristic of a shared-electron interaction, typical of covalent bonds, while a positive Laplacian (∇²ρ > 0) indicates a closed-shell interaction, such as ionic bonds or weaker van der Waals and hydrogen bonds. researchgate.net

For 5-Amino-5-methylimidazolidine-2,4-dione, QTAIM could be applied to:

Characterize intramolecular bonds: Quantify the covalent character of the C-N, C-C, and C=O bonds within the ring.

Analyze intermolecular interactions: The imidazolidine-2,4-dione scaffold features two N-H groups (hydrogen bond donors) and two C=O groups (hydrogen bond acceptors), making it prone to forming strong intermolecular hydrogen bonds (N-H···O). edu.krdnih.gov QTAIM analysis can precisely characterize these hydrogen bonds, providing their strength and nature based on the electron density topology at the corresponding BCPs.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field (like AMBER) to describe the underlying potential energy. nih.gov

For imidazolidine-2,4-dione derivatives, MD simulations are used to explore conformational flexibility, especially in the context of their interaction with biological macromolecules or their behavior in solution. wikipedia.orgnih.gov These simulations can reveal how the molecule samples different conformations and how its flexibility is influenced by its environment.

Furthermore, MD simulations are crucial for studying solvent effects. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to model specific solute-solvent interactions, such as hydrogen bonding, and to understand how the solvent structure is organized around the solute. Analyses like the Solvent-Accessible Surface Area (SASA) can be performed on the simulation trajectory to understand how the exposure of different parts of the molecule to the solvent changes over time. doaj.org

Molecular Docking and Binding Mechanism Studies (Focus on Chemical Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). edu.krd This method is central to computer-aided drug design (CADD) and has been applied to various imidazolidine-2,4-dione derivatives to investigate their potential as inhibitors of biological targets like Protein Tyrosine Phosphatase 1B (PTP1B) and the androgen receptor. edu.krdwikipedia.org

The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results provide a plausible binding pose and a score that estimates the strength of the interaction. Analysis of the best-docked poses reveals the specific chemical interactions that stabilize the ligand-receptor complex. edu.krd

Table 2: Common Chemical Interactions in Docking Studies of Imidazolidine-2,4-diones

Interaction Type Description Key Moieties Involved
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Imidazolidine N-H donors; Carbonyl C=O acceptors; Amino acid residues (e.g., Glu, Ser).
Van der Waals Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. The entire molecular surface of the ligand and receptor.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Phenyl or other aromatic substituents on the imidazolidine ring; Aromatic residues (e.g., Phe, Tyr).

| Alkyl/π-Alkyl | Hydrophobic interactions between an alkyl group and an aromatic π-system. | Methyl/ethyl groups on the ligand; Aromatic residues in the binding pocket. |

This table is interactive. Explore the different types of chemical bonds that govern molecular interactions.

For imidazolidine-2,4-dione derivatives, docking studies consistently highlight the crucial role of the core heterocycle. The N-H and C=O groups frequently participate in a network of hydrogen bonds with amino acid residues in the active site of target proteins, anchoring the molecule in a specific orientation. edu.krdwikipedia.org

Non-Linear Optical (NLO) Properties and Quantum Chemical Descriptors

Computational chemistry provides a powerful lens for examining the molecular properties of this compound from a theoretical perspective. Through methods such as Density Functional Theory (DFT), it is possible to predict and analyze the electronic and optical behaviors of the molecule, offering insights that complement experimental findings. These theoretical investigations are particularly valuable for understanding the non-linear optical (NLO) properties and for quantifying various quantum chemical descriptors that characterize the molecule's reactivity and stability.

The NLO response of a molecule is determined by its behavior under an intense electromagnetic field, such as that from a laser. Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. The key parameters governing these properties are the polarizability (α) and the first-order hyperpolarizability (β). Theoretical calculations can predict these values, offering a way to screen potential NLO materials. For this compound, the presence of both electron-donating (amino group) and electron-withdrawing (carbonyl groups) functionalities attached to a heterocyclic core suggests the potential for intramolecular charge transfer, a key factor for a significant NLO response.

Quantum chemical descriptors, derived from the electronic structure of the molecule, provide a quantitative measure of its chemical behavior. Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and is often associated with enhanced NLO properties. Other related descriptors include chemical potential, hardness, and softness, which further characterize the molecule's reactivity.

Detailed research findings from computational studies on similar heterocyclic systems indicate that the introduction of substituent groups can significantly modulate the NLO response and quantum chemical descriptors. For instance, the strategic placement of donor and acceptor groups can lower the HOMO-LUMO energy gap and increase the hyperpolarizability. In the case of this compound, the amino and methyl groups at the C5 position play a crucial role in shaping its electronic and optical properties.

Below are illustrative data tables showcasing the types of results obtained from such computational investigations.

Table 1: Calculated Non-Linear Optical Properties of this compound

PropertySymbolCalculated Value (a.u.)
Dipole Momentµ3.45
Mean Polarizability<α>75.2
First-Order Hyperpolarizabilityβ1.8 x 10-30

Note: The values presented in this table are hypothetical and serve as an illustration of the data typically generated in computational studies. The actual values would be determined through specific quantum chemical calculations.

Table 2: Calculated Quantum Chemical Descriptors for this compound

DescriptorSymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.8
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2
HOMO-LUMO Energy GapΔE5.6
Chemical Potentialμ-4.0
Chemical Hardnessη2.8
Chemical SoftnessS0.18

Note: The values in this table are for illustrative purposes to demonstrate the typical quantum chemical descriptors calculated. Actual values would result from specific computational analyses.

These theoretical investigations are fundamental in designing novel materials with tailored NLO properties. By understanding the structure-property relationships at a molecular level, it becomes possible to predict how modifications to the this compound structure could enhance its potential for use in advanced optical technologies.

Reaction Mechanisms, Kinetics, and Stereochemical Dynamics

Detailed Mechanistic Pathways of Imidazolidine-2,4-dione Formation

The synthesis of the imidazolidine-2,4-dione ring can be achieved through several mechanistic pathways, often involving condensation and cyclization steps.

One common approach is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. nih.govmdpi.com The proposed mechanism begins with the formation of an oxonium cation, which undergoes intramolecular cyclization to yield a 5-methoxyimidazolidine-2-one intermediate. mdpi.com Subsequent acid-promoted elimination of methanol (B129727) generates a reactive iminium cation, which is then trapped by a nucleophile to form the substituted imidazolidine-2-one ring. mdpi.com

Another pathway involves a three-component reaction, for instance, between an α-keto ester like ethyl pyruvate, an amine such as p-anisidine, and an isocyanate. mdpi.com Two complementary mechanisms are proposed for this transformation. The first involves the initial formation of a urea (B33335) derivative from the amine and isocyanate, which then condenses with the ketone. The second pathway suggests an initial condensation between the amine and the ketone to form an enamine, which then undergoes nucleophilic addition to the isocyanate. mdpi.com Both routes lead to the formation of the hydantoin (B18101) ring. mdpi.com

A single-step method for synthesizing highly substituted chiral hydantoins from simple dipeptides has also been developed. organic-chemistry.org This process utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine (B92270) for the dual activation of amides and Boc-protected groups, proceeding through amide activation, intramolecular cyclization, and a Mumm rearrangement under mild conditions. organic-chemistry.org The traditional Biltz synthesis for phenytoin (B1677684), a related hydantoin, involves a base-catalyzed condensation of benzil (B1666583) with urea, which proceeds via a benzilic acid rearrangement. neliti.com Furthermore, the cyclization of hydantoic acid amides to form hydantoins proceeds through a tetrahedral intermediate, where the formation of this intermediate is the rate-determining step. researchgate.net

Kinetics and Thermodynamics of Racemization in 5-Substituted Hydantoins

The stereochemical stability of 5-substituted hydantoins is a critical aspect of their chemistry, as the C-5 position is a stereogenic center. thieme-connect.de These compounds can undergo racemization, the process of converting an enantiomerically pure form into a mixture containing equal amounts of both enantiomers. cardiff.ac.uk The mechanism of this racemization has been a subject of detailed kinetic studies. cardiff.ac.ukresearchgate.net

For 5-substituted hydantoins, the racemization process in aqueous solution is often general base-catalyzed. researchgate.net Kinetic and mechanistic studies, including the analysis of H/D exchange, kinetic isotope effects, and solvent kinetic isotope effects, strongly favor a unimolecular electrophilic substitution (SE1) mechanism. cardiff.ac.uk This mechanism involves a two-step process where the C-5 proton is first removed by a base to form a planar, achiral enolate-like intermediate, which is then re-protonated to give either enantiomer with equal probability. This stands in contrast to a bimolecular (SE2) process that was proposed by other researchers. cardiff.ac.ukresearchgate.net

Primary and Solvent Kinetic Isotope Effects (KIE, SKIE)

Kinetic Isotope Effects (KIEs) are instrumental in elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution. libretexts.org The primary KIE, observed when a bond to the isotope is broken in the rate-determining step, and the Solvent Kinetic Isotope Effect (SKIE), observed when the solvent is isotopically substituted (e.g., H₂O vs. D₂O), provide deep mechanistic insights. libretexts.orgchem-station.com

In the study of 5-substituted hydantoin racemization, both KIE and SKIE have been used to support the SE1 mechanism. cardiff.ac.uk The observation of these effects indicates that a proton transfer is involved in the rate-limiting step of the reaction. cardiff.ac.uk Large solvent kinetic isotope effects, for instance, with kH₂O/kD₂O values ranging from 2.9 to 4.7, have been observed in reactions involving water, suggesting a mechanism where two water molecules are involved, with one likely acting as a general base. snnu.edu.cn The use of D₂O as a solvent is a common way to measure SKIEs, as it can readily exchange with protons on heteroatoms like oxygen or nitrogen. nih.gov

Table 1: Kinetic Isotope Effects in Hydantoin Racemization This table is representative of the types of data obtained in KIE studies; specific values for 5-Amino-5-methylimidazolidine-2,4-dione were not available in the searched literature.

ParameterValueImplication
Primary KIE (kH/kD)> 1C-H bond cleavage is part of the rate-determining step.
Solvent KIE (kH₂O/kD₂O)> 1Proton transfer involving the solvent occurs in the rate-determining step.

Influence of Structural Modifications and Solvent Polarity on Stereolability

The stereolability, or the ease of racemization, of 5-substituted hydantoins is significantly influenced by both structural features of the molecule and the properties of the solvent. cardiff.ac.uk

Structural modifications can have a pronounced effect. For instance, hydantoins that contain a protonated amino or an ammonium (B1175870) group exhibit increased stereolability. cardiff.ac.uk This enhancement is attributed to the intramolecular facilitation of racemization by the positive charge. cardiff.ac.uk Similarly, the presence of an electron-withdrawing substituent in a phenyl moiety at the 5-position can significantly enhance racemization due to electronic and steric reasons. researchgate.net

Solvent polarity and composition also play a crucial role. cardiff.ac.uk Studies on 5-benzylhydantoins in mixed solvent systems have shown varied effects. The addition of dimethyl sulfoxide (B87167) (DMSO) to phosphate (B84403) buffers leads to a marked increase in the reaction rate for all substrates studied. cardiff.ac.uk Conversely, co-solvents like 2-propanol and dioxane cause a rate decrease for neutral hydantoins but a rate increase for a cationic hydantoin. cardiff.ac.uk These phenomena are proposed to be related to solvent effects on the basicity of the anionic catalysts and preferential solvation. cardiff.ac.uk

Nucleophilic Substitution and Ring-Opening Reactions on the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione core possesses several electrophilic sites, making it susceptible to nucleophilic attack. The carbonyl groups at the C-2 and C-4 positions are reactive towards nucleophiles, which can lead to hydrolysis or reduction of the ring system. thieme-connect.de

Ring-opening reactions can occur under specific conditions. For example, saturated, unstrained cyclic aminals like imidazolidines can undergo ring-opening when reacted with Grignard reagents, provided one of the nitrogen atoms is protected as a sulfonamide. researchgate.net The reaction of imidazolidines with isocyanates can also lead to a mixture of products, including those resulting from ring-opening, depending on the substituents. researchgate.net

Cyclization and Rearrangement Mechanisms in Imidazolidine-2,4-dione Chemistry

The formation of the hydantoin ring is a key cyclization reaction, often proceeding from linear precursors. The acid-catalyzed cyclization of hydantoic acid amides is a fundamental example. researchgate.net This reaction proceeds through a tetrahedral intermediate, and kinetic studies have unequivocally shown that the formation of this intermediate, rather than its breakdown, is the rate-determining step. researchgate.net

Rearrangements can also be integral to the synthesis of the imidazolidine-2,4-dione scaffold. The Biltz synthesis of 5,5-diphenylhydantoin (phenytoin) from benzil and urea involves a key benzilic acid rearrangement step. neliti.com Another example is the Tf2O-mediated synthesis of chiral hydantoins from dipeptides, which involves a Mumm rearrangement as part of the mechanistic sequence. organic-chemistry.org

Photochemical and Other Specialized Transformations of Imidazolidine-2,4-dione Derivatives

Beyond common thermal reactions, imidazolidine-2,4-dione derivatives can undergo specialized transformations. Photochemical cleavage of the hydantoin ring has been observed, indicating its susceptibility to light-induced reactions. thieme-connect.de While the broader field of photochemistry on related nitrogen heterocycles like imidazopyridines is well-developed, specific photochemical applications for hydantoins are less commonly reported. mdpi.com These specialized transformations open avenues for creating novel molecular structures from the versatile hydantoin scaffold.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Imidazolidine-2,4-dione Structures

The crystal packing of imidazolidine-2,4-dione derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The hydantoin (B18101) core contains two N-H donor groups and two carbonyl C=O acceptor groups, which are ideal for creating robust and predictable supramolecular architectures. tandfonline.com

In the crystalline state, these compounds frequently form well-defined hydrogen-bonded patterns, often referred to as supramolecular synthons. acs.org The most common and stable of these is the R²₂(8) motif, where two hydantoin molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds. acs.orgresearchgate.net This centrosymmetric arrangement is a recurring theme in the crystal structures of many 5,5'-disubstituted hydantoins.

The table below summarizes common hydrogen bonding patterns observed in the crystal structures of imidazolidine-2,4-dione derivatives.

Supramolecular SynthonDescriptionResulting Network
R²₂(8) A cyclic motif formed by two molecules linked via two N-H···O hydrogen bonds.Forms dimeric building blocks. acs.orgresearchgate.net
C(4) A linear chain motif where molecules are linked by a single N-H···O hydrogen bond.Creates one-dimensional chains. tandfonline.com
R⁴₄(17) A larger ring motif involving four molecules.Can lead to two-dimensional sheets. acs.org

Molecular Recognition and Concentration-Dependent Dimerization Phenomena in Solution

The same hydrogen bonding capabilities that direct the crystal packing of imidazolidine-2,4-dione derivatives also govern their behavior in solution, leading to molecular recognition and self-assembly phenomena. The formation of dimers through N-H···O hydrogen bonds is a key example of molecular recognition, where two complementary molecules associate in a specific and predictable manner. nih.gov

Studies on related hydantoin systems, such as ferrocenyl hydantoins, have demonstrated concentration-dependent molecular dimerization in solution. acs.org This phenomenon can be monitored by techniques like ¹H NMR spectroscopy, where changes in the chemical shifts of the N-H protons are observed as the concentration of the solution is varied. At higher concentrations, the equilibrium shifts towards the formation of hydrogen-bonded dimers, leading to a downfield shift of the N-H proton signals due to their involvement in hydrogen bonding. This provides direct evidence for the self-association of these molecules in the solution phase.

The dimerization process is a dynamic equilibrium between the monomeric and dimeric species. The strength of this association is influenced by factors such as the solvent polarity and the nature of the substituents on the hydantoin ring. In non-polar solvents, the formation of hydrogen-bonded dimers is more favorable, as the solvent does not compete for the hydrogen bonding sites. This self-recognition and dimerization are fundamental to the supramolecular chemistry of these compounds, influencing properties such as solubility and providing a pathway for the bottom-up assembly of more complex structures. The formation of such dimers has been reported for a variety of hydantoin derivatives, highlighting it as a robust interaction pattern. rsc.orgnih.gov

Crystal Engineering Principles Applied to Imidazolidine-2,4-dione Compounds

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. ias.ac.in Imidazolidine-2,4-dione derivatives are excellent candidates for crystal engineering due to their predictable and robust hydrogen bonding motifs, primarily the R²₂(8) synthon. tandfonline.comresearchgate.net

The concept of supramolecular synthons is central to the application of crystal engineering to these compounds. mdpi.comscilit.com By identifying and utilizing these reliable recognition units, it is possible to guide the assembly of molecules into specific crystalline architectures. The N-H···O interactions of the hydantoin ring are highly directional and lead to the formation of predictable patterns, which can be systematically studied and, to some extent, controlled. acs.orgtandfonline.com

The application of these principles allows for the construction of various supramolecular architectures. For example, by choosing appropriate substituents at the C-5 position, it is possible to influence the dimensionality of the resulting hydrogen-bonded network. Small, non-interacting substituents may allow for the formation of dense, three-dimensional networks, while larger or more functionalized substituents can be used to create more open frameworks or to direct the formation of one- or two-dimensional structures. Furthermore, imidazolidine-2,4-dione derivatives have been used as "spacers" in crystal engineering to build layered structures with metal ions, demonstrating their utility as versatile building blocks in the construction of more complex solid-state materials. nih.gov A comprehensive analysis of the Cambridge Structural Database reveals the prevalence and reliability of certain hydrogen-bonding patterns in hydantoins, which provides a solid foundation for the rational design of new crystalline materials. researchgate.net

Role of π-Stacking and Other Non-Covalent Interactions in Molecular Aggregation

In derivatives of imidazolidine-2,4-dione that contain aromatic substituents, π-stacking interactions can occur between the aromatic rings of adjacent molecules. These interactions, which involve the overlap of π-orbitals, contribute to the cohesive energy of the crystal and can influence the orientation of the molecules in the solid state. Molecular dynamics simulations have indicated the potential for planar stacking or T-shaped interactions between the hydantoin ring itself and aromatic rings of other molecules or amino acid side chains. researchgate.net

Furthermore, C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to an aromatic π-system, have been observed in the crystal structures of some complex hydantoin derivatives. nih.gov In a study of a spiro-hydantoin derivative, C-H···π interactions were found to link molecular dimers into larger sheets. nih.gov

Chemical Biology and Molecular Interaction Studies Mechanistic Focus

Imidazolidine-2,4-dione Scaffolds as Probes for Biochemical Pathways

The imidazolidine-2,4-dione, or hydantoin (B18101), ring is a five-membered heterocyclic structure that is considered a pivotal scaffold in drug discovery and chemical biology. mdpi.comresearchgate.net Its utility stems from its structural features, which allow for a variety of substituents to be placed at different positions on the ring. mdpi.com This synthetic tractability enables the creation of large libraries of diverse molecules, which can be used as chemical probes to explore and modulate various biochemical pathways. mdpi.comresearchgate.net By systematically altering the substituents, researchers can develop tool compounds that interact with specific biological targets, helping to elucidate the functions of proteins within complex cellular signaling cascades.

Hydantoin-based compounds have been developed to investigate numerous biological processes. For instance, derivatives of this scaffold have been synthesized to probe pathways involved in cell proliferation and survival by targeting key enzymes like protein kinases. mdpi.com The overexpression of protein kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) is a hallmark of many human cancers, making them critical targets for investigation. mdpi.com Similarly, imidazolidine-2,4-dione derivatives have been designed to target protein tyrosine phosphatase 1B (PTP1B), an enzyme that acts as a negative regulator in both insulin (B600854) and leptin signaling pathways, making it a key player in diabetes and obesity. nih.govnih.gov Furthermore, by modifying the hydantoin core, scientists have created molecules that interact with anti-apoptotic proteins like B-cell lymphoma-2 (Bcl-2), providing probes to study the mechanisms of programmed cell death. researchgate.netnih.gov

Mechanistic Investigations of Enzymatic Binding and Inhibition by Imidazolidine-2,4-dione Derivatives (in vitro studies)

In vitro enzymatic assays are crucial for determining the potency and mechanism of action of potential inhibitors. Derivatives of the imidazolidine-2,4-dione scaffold have been extensively studied against a range of enzymes, revealing detailed insights into their binding interactions and inhibitory activities.

Kinase Inhibition: Schiff's bases incorporating a 5,5-diphenylimidazolidine-2,4-dione moiety have been evaluated as inhibitors of EGFR and HER2. mdpi.com One of the most promising compounds, derivative 24 , demonstrated potent inhibition of both EGFR and HER2 with IC50 values of 0.07 µM and 0.04 µM, respectively. mdpi.com These values are comparable to the reference drugs erlotinib (B232) and lapatinib. mdpi.com Molecular docking studies provided a mechanistic rationale for this activity, suggesting that the active derivatives bind within the ATP-binding site of the kinases. mdpi.com For example, compound 7 was predicted to form two hydrogen bonds with residues in the hinge region of EGFR, specifically with the OG1 of Thr854 and the OD2 of Asp855. mdpi.com

Phosphatase Inhibition: The imidazolidine-2,4-dione scaffold has been used to develop selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov Through a strategy of computer-aided drug design, a series of derivatives were synthesized and tested, leading to the identification of a compound (Comp#10 ) with an IC50 value of 2.07 μM and good selectivity. nih.gov Molecular dynamics simulations were employed to investigate the inhibitory mechanism at the molecular level, revealing key interactions within the P-loop region of the enzyme's catalytic site, involving residues such as His214, Cys215, and Ser216. nih.gov

Carbonic Anhydrase Inhibition: A series of novel 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives were synthesized and evaluated for their ability to inhibit human carbonic anhydrases (hCAs). mdpi.com These compounds showed effective inhibition against cytosolic isoforms hCA II and VII, as well as the fungal β-CA from Candida glabrata (CgNce103). mdpi.com The inhibition constants (Kᵢ) were in the nanomolar range for the most active derivatives, with values for CgNce103 ranging from 5.9 nM to 83.7 nM. mdpi.com The studies indicated that the N3-substituent on the hydantoin ring plays a critical role in determining inhibitory potency. mdpi.com

Other Enzymatic Activity: The inhibitory potential of hydantoin derivatives has also been explored against other enzymes. For example, new N-substituted hydantoin esters were tested against α-glucosidase. At a concentration of 200 μM, several derivatives showed significant inhibition, with the most active compound exhibiting 57.77% inhibition of the enzyme. nih.gov

In Vitro Enzymatic Inhibition by Imidazolidine-2,4-dione Derivatives

Enzyme TargetDerivative ClassKey Findings (Potency)Reference
EGFRSchiff's Bases of 5,5-diphenylhydantoinIC50 = 0.07 µM mdpi.com
HER2Schiff's Bases of 5,5-diphenylhydantoinIC50 = 0.04 µM mdpi.com
PTP1BImidazolidine-2,4-dione derivativesIC50 = 2.07 µM nih.gov
hCA II1-(4-benzenesulfonamide)-3-benzyl-hydantoinsKᵢ in low nanomolar range mdpi.com
CgNce103 (Fungal CA)1-(4-benzenesulfonamide)-3-benzyl-hydantoinsKᵢ = 5.9 - 83.7 nM mdpi.com
α-GlucosidaseN-substituted hydantoin esters57.77% inhibition at 200 µM nih.gov

Molecular-Level Modulation of Receptors and Ion Channels by Hydantoin Analogues

Beyond enzyme inhibition, hydantoin analogues are known to modulate the function of other critical protein classes, including receptors and ion channels. nih.govmdpi.com The activation and modulation of these proteins involve conformational changes initiated by stimuli like ligand binding, which alters ion flow or downstream signaling. frontiersin.org

Receptor Modulation: The hydantoin scaffold has proven to be a versatile framework for developing potent and selective receptor modulators. A notable example is in the field of endocrinology, where diarylhydantoins have been discovered as a novel class of selective androgen receptor modulators (SARMs). nih.gov Through structural modifications of existing hydantoin-based antiandrogens, researchers developed compounds that displayed partial agonism with nanomolar potency in in vitro transactivation assays. nih.gov One specific compound, (+)-4-[3,4-Dimethyl-2,5-dioxo-4-(4-hydroxyphenyl)imidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, showed potent anabolic activity on muscle tissue with significant dissociation from androgenic effects on the prostate in animal models. nih.gov X-ray crystallography studies confirmed that these compounds bind to the androgen receptor's ligand-binding domain. nih.gov Other research has focused on synthesizing hydantoin analogues containing a pyridine (B92270) group to act as androgen receptor antagonists, with some compounds showing activity superior to the established drug enzalutamide. nih.govmdpi.com Additionally, certain 5-spiroimidazolidine-2,4-dione derivatives have been found to exhibit high affinity for serotonin (B10506) receptors, specifically 5-HT1A and 5-HT2A. researchgate.net

Ion Channel Modulation: The hydantoin structure is a known pharmacophore for ion channel modulation. Structurally related to barbiturates, hydantoins can act as efficient calcium channel blockers. mdpi.com The anticonvulsant drug phenytoin (B1677684) is a classic example of a hydantoin derivative whose therapeutic effects are linked to the modulation of ion channel activity. nih.gov While the precise mechanisms are complex, drugs can interact with ion channels through various pathways. frontiersin.org Some charged drug molecules may enter an open channel directly from the extracellular space, while uncharged molecules can first partition into the cell membrane and then access the channel pore through lateral fenestrations in the protein structure, a mechanism known as membrane to channel inhibition (MCI). frontiersin.org

Modulation of Receptors and Ion Channels by Hydantoin Analogues

TargetDerivative ClassObserved EffectReference
Androgen ReceptorDiarylhydantoinsSelective partial agonism (SARM activity) nih.gov
Androgen ReceptorPyridine-containing hydantoinsAntagonism nih.gov
Serotonin Receptors (5-HT1A, 5-HT2A)5-spiroimidazolidine-2,4-dionesHigh binding affinity researchgate.net
Calcium ChannelsGeneral Hydantoin Scaffold (e.g., Phenytoin)Blockade / Modulation mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies from a Rational Molecular Design Perspective

Rational molecular design is a cornerstone of modern medicinal chemistry, relying on a deep understanding of the structure-activity relationship (SAR) to create molecules with improved potency, selectivity, and desired pharmacological properties. researchgate.net The imidazolidine-2,4-dione scaffold is well-suited for SAR studies due to the ease with which its structure can be modified. mdpi.comresearchgate.net

Systematic SAR studies have been conducted on hydantoin derivatives to optimize their activity against various targets. For instance, in the development of anticancer agents targeting EGFR and HER2, the examination of various Schiff's bases of 5,5-diphenylhydantoin allowed researchers to correlate specific structural features with cytotoxic activity. mdpi.com Similarly, for carbonic anhydrase inhibitors, the inhibitory potency was found to be highly dependent on the nature of the substituent at the N3-position of the hydantoin ring. mdpi.com Alkyl, alkenyl, and substituted benzyl (B1604629) moieties were explored, revealing that electronic and steric effects at this position were critical for effective inhibition of specific CA isoforms. mdpi.com

SAR studies have also guided the development of α-glucosidase inhibitors. Within a series of 4-methyl phenyl hydantoin amino esters, it was found that extending the amino ester chain improved the inhibitory activity at all tested concentrations. nih.gov This provides a clear vector for future optimization.

A powerful strategy in rational design is bio-isosteric replacement, where one chemical scaffold is replaced with another that has similar physical or chemical properties to improve biological activity. This approach was successfully used in the design of Bcl-2 inhibitors, where the rhodanine (B49660) core of a known inhibitor was replaced with a hydantoin moiety. researchgate.net This led to a new series of imidazolidine-2,4-dione derivatives with promising antitumor effects, demonstrating the value of the hydantoin ring as a bio-isostere. researchgate.netnih.gov

Summary of Structure-Activity Relationship (SAR) Findings

TargetStructural ModificationImpact on ActivityReference
Carbonic AnhydrasesAltering N3-substituent (alkyl vs. benzyl)Modulates inhibitory potency and selectivity for different isoforms. mdpi.com
α-GlucosidaseExtension of the amino ester chainImproved inhibitory activity. nih.gov
Bcl-2Bio-isosteric replacement of a rhodanine core with a hydantoin scaffoldLed to a new class of active inhibitors. researchgate.netnih.gov
Antitumor Activity (General)Substitutions on the 5-benzylidene group and benzoyl function at position-3Specific moieties (e.g., 4-methoxy) were found to favor cytotoxic activity. ajpbp.com

Applications in Materials Science and Industrial Chemistry

Imidazolidine-2,4-dione Derivatives as Corrosion Inhibitors: Adsorption Behavior and Thermodynamic Modeling

Derivatives of imidazolidine-2,4-dione have demonstrated significant potential as corrosion inhibitors for various metals and alloys. These compounds are effective due to the presence of heteroatoms (nitrogen and oxygen) and, often, pi-electrons in their molecular structure, which facilitate adsorption onto metal surfaces. This adsorption creates a protective barrier that isolates the metal from the corrosive environment.

A specific derivative, 1,3-bis((2-aminopropyl)amino)methyl)-5-methylimidazolidine-2,4-dione (BAMMD), has been synthesized and evaluated as a corrosion inhibitor for carbon steel and brass in sodium chloride solutions. researchgate.net The effectiveness of such inhibitors is typically evaluated through electrochemical techniques and is highly dependent on the inhibitor's concentration and the ambient temperature. researchgate.net

Research indicates that the inhibition efficiency of BAMMD increases with concentration, reaching an optimal performance at 50 ppm for both carbon steel and brass at 25°C. researchgate.net Interestingly, the protective effect of the inhibitor on carbon steel was found to improve with a rise in temperature from 25°C to 55°C, suggesting a chemical adsorption (chemisorption) mechanism. In contrast, its efficiency on brass showed a slight decrease with increasing temperature. researchgate.net

The adsorption of these inhibitor molecules onto the metal surface can be described by various adsorption isotherms. Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) are calculated to understand the spontaneity and nature of the adsorption process. A negative value of ΔG°ads indicates a spontaneous adsorption process.

Theoretical studies using computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have become powerful tools for understanding the mechanism of corrosion inhibition at a molecular level. rsc.orgresearchgate.net DFT calculations help in analyzing the electronic properties of the inhibitor molecule, identifying the active sites responsible for interaction with the metal surface. tandfonline.com These models can predict the donation and acceptance of electrons between the inhibitor's orbitals and the metal's vacant d-orbitals, which is crucial for forming a stable protective film. rsc.orgtandfonline.com

Inhibition Efficiency of BAMMD at Various Temperatures and Concentrations researchgate.net
AlloyInhibitor Conc. (ppm)Temperature (°C)Inhibition Efficiency (%)
Carbon Steel502564.64
Carbon Steel505590.35
Brass502584.75
Brass505589.24

Exploration of Imidazolidine-2,4-dione as Building Blocks in Advanced Materials (e.g., polymers, specialty chemicals)

The imidazolidine-2,4-dione (hydantoin) ring is a valuable heterocyclic scaffold used as a fundamental building block in the synthesis of more complex molecules, including polymers and specialty chemicals. Its rigid, planar structure and the presence of multiple reactive sites (N-H and C=O groups) allow for a wide range of chemical modifications, making it an attractive monomer or synthetic intermediate.

In polymer science, hydantoin (B18101) derivatives such as 5,5-dimethylhydantoin (B190458) have been incorporated into polymer chains to impart specific properties. researchgate.net The synthesis of such polymers can involve the modification of the hydantoin ring to introduce polymerizable groups. The resulting polymers may exhibit unique optical, thermal, or mechanical properties, driven by the characteristics of the hydantoin moiety. researchgate.net The inclusion of this heterocyclic structure can enhance thermal stability and influence the refractive index of the final material.

Beyond polymers, the imidazolidine-2,4-dione core is central to the synthesis of a variety of specialty chemicals. It serves as a precursor in multicomponent reactions, which are efficient chemical strategies that combine three or more reactants in a single step to form a complex product. mdpi.com This approach is widely used to generate libraries of structurally diverse molecules for various applications. The synthesis of numerous 5,5-disubstituted and N-substituted hydantoins showcases the versatility of this scaffold as a starting point for creating molecules with tailored functionalities. ceon.rsresearchgate.net These synthetic routes demonstrate how the core structure can be systematically modified to produce a vast array of derivatives, which, while often explored for medicinal purposes, have underlying potential as specialty chemicals, dyes, or ligands in coordination chemistry. nih.govnih.gov

Role in Environmental Chemistry and Green Processes (e.g., sustainable synthesis of related compounds)

The principles of green chemistry—which encourage the design of products and processes that minimize the use and generation of hazardous substances—are increasingly important in chemical synthesis. The synthesis of imidazolidine-2,4-dione and its derivatives is an area where green and sustainable methods are being actively developed.

Traditional methods for synthesizing hydantoins, such as the Bucherer–Bergs reaction, often require harsh conditions or the use of toxic reagents like cyanide. mdpi.com Modern approaches focus on developing more environmentally benign alternatives. Multicomponent reactions are often considered green because they improve atom economy and reduce the number of synthetic steps, thereby minimizing waste and energy consumption. mdpi.com Some synthetic methods for imidazolidinone derivatives have been highlighted for their sustainability and efficiency. researchgate.net

The development of corrosion inhibitors based on imidazolidine-2,4-dione also aligns with green chemistry principles. Many traditional corrosion inhibitors are toxic and pose environmental risks. In contrast, research into inhibitors like 2-(nitromethylene)imidazolidine (B87784) has shown that they can be highly effective while also being environmentally friendly, as predicted by in silico toxicity studies. tandfonline.com The use of such compounds reduces the environmental impact associated with corrosion protection in industrial settings. These green aspects, combined with sustainable synthesis routes, underscore the growing importance of the imidazolidine-2,4-dione scaffold in developing cleaner chemical technologies.

Future Research Directions and Emerging Paradigms for 5 Amino 5 Methylimidazolidine 2,4 Dione Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The traditional Bucherer-Bergs synthesis, while effective for producing 5,5-disubstituted hydantoins, often involves harsh conditions and the use of toxic reagents like cyanide. mdpi.comnih.govnih.gov Future research is increasingly focused on developing greener and more sustainable synthetic routes for 5-Amino-5-methylimidazolidine-2,4-dione and related compounds.

Key areas of development include:

Mechanochemistry: This solvent-free approach utilizes mechanical force to drive chemical reactions, significantly reducing waste and energy consumption. The preparation of hydantoin-based active pharmaceutical ingredients has been successfully demonstrated using mechanochemical methods, suggesting a promising avenue for the synthesis of this compound.

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and allow for milder reaction conditions. nih.gov The application of ultrasound irradiation has been shown to be beneficial in the synthesis of various heterocyclic compounds, including hydantoin (B18101) derivatives. nih.govnih.gov

Biocatalysis: The use of enzymes, such as hydantoinases, offers a highly selective and environmentally friendly alternative for the synthesis and resolution of hydantoins. mdpi.com Research into enzymes capable of acting on 5-amino-substituted hydantoins could lead to efficient and enantioselective synthetic processes.

Continuous Flow Chemistry: This approach offers enhanced safety, scalability, and control over reaction parameters compared to batch processes. semanticscholar.org A continuous-flow method for the Bucherer-Bergs reaction has been developed, demonstrating its potential for the industrial production of hydantoins. semanticscholar.org

MethodologyKey AdvantagesPotential Application to this compound
MechanochemistrySolvent-free, reduced waste, energy-efficientEco-friendly synthesis from solid-state reactants.
Microwave/Ultrasound AssistanceFaster reaction times, higher yields, milder conditionsEfficient synthesis with reduced energy input.
BiocatalysisHigh selectivity, mild conditions, environmentally benignEnantioselective synthesis of chiral derivatives.
Continuous Flow ChemistryImproved safety, scalability, and process controlLarge-scale, efficient, and safe industrial production.

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Analysis

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. The application of advanced spectroscopic techniques for in-situ and operando analysis is a key future direction.

In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques allow for the real-time monitoring of reactant consumption and product formation, providing valuable insights into reaction kinetics and the identification of transient intermediates. nih.govbris.ac.ukunito.it For instance, in-situ IR spectroscopy has been used to reveal successive species in the reaction pathway for the formation of 5,5-disubstituted hydantoins. nih.govbris.ac.uk

Operando Spectroscopy: This approach involves the simultaneous characterization of a catalyst or reacting system under actual reaction conditions, providing a direct correlation between structure and activity. unito.itacs.org The use of operando IR or Raman spectroscopy could elucidate the precise mechanism of formation for this compound.

TechniqueInformation GainedRelevance to this compound
In-situ IR SpectroscopyReal-time monitoring of functional group changes, identification of intermediatesUnderstanding the kinetics and mechanism of its formation.
In-situ NMR SpectroscopyDetailed structural information on species in solution, reaction progress monitoringElucidating the reaction pathway and identifying key intermediates.
Operando SpectroscopyCorrelation of catalyst/reactant structure with activity under reaction conditionsOptimizing catalytic syntheses and understanding mechanistic details.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be applied to the design of novel this compound derivatives with desired properties and to predict their biological activities and pharmacokinetic profiles.

De Novo Drug Design: Generative AI models can design novel molecules with optimized properties for specific biological targets. mdpi.com This approach could be used to create new derivatives of this compound with enhanced therapeutic potential.

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is crucial for the early stages of drug development. researchgate.netnih.goviapchem.orgnih.gov In-silico ADMET evaluation can help prioritize promising derivatives of this compound for further experimental investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: ML algorithms can build predictive models that correlate the chemical structure of compounds with their biological activity. These models can guide the synthesis of more potent and selective analogs of this compound.

AI/ML ApplicationObjectiveImpact on this compound Research
De Novo DesignGenerate novel molecular structures with desired propertiesDiscovery of new derivatives with improved biological activity.
ADMET PredictionIn-silico evaluation of pharmacokinetic and toxicity profilesEarly identification of drug-like candidates and reduction of late-stage failures.
QSAR ModelingCorrelate chemical structure with biological activityRational design of more potent and selective compounds.

Exploration of New Chemical Biology Tools Based on Imidazolidine-2,4-dione Scaffolds

The imidazolidine-2,4-dione scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com The unique substitution pattern of this compound makes it an attractive starting point for the development of novel chemical biology tools.

Fluorescent Probes: The amino group at the 5-position can serve as a handle for the attachment of fluorophores, leading to the development of fluorescent probes for imaging and sensing applications. These probes could be designed to monitor specific enzymatic activities or the presence of certain biomolecules in living cells.

Bioactive Probes and Inhibitors: The imidazolidine-2,4-dione core can be elaborated to create potent and selective inhibitors of various enzymes or protein-protein interactions. nih.gov Derivatives of this compound could be explored as inhibitors for targets involved in diseases such as cancer or neurodegenerative disorders.

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) is a rapidly growing area of drug discovery. The imidazolidine-2,4-dione scaffold could be incorporated into PROTAC design to recruit specific E3 ligases and induce the degradation of disease-causing proteins.

Chemical Biology ToolPotential ApplicationRole of this compound
Fluorescent ProbesCellular imaging, biosensingCore scaffold for the attachment of fluorophores and targeting moieties.
Bioactive Probes/InhibitorsEnzyme inhibition, modulation of protein-protein interactionsA versatile platform for the design of potent and selective bioactive molecules.
PROTACsTargeted protein degradation for therapeutic interventionPotential as a novel scaffold for E3 ligase recruitment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-5-methylimidazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like thiosemicarbazides or hydantoin derivatives. For example, refluxing thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–4 hours) yields structurally related imidazolidinediones . Reaction optimization should focus on temperature control (e.g., 45–100°C) and solvent polarity to minimize side products. Yield improvements are achievable by adjusting stoichiometry (e.g., 1:1 to 1:3 molar ratios of reactants) and using catalysts like acetic anhydride .

Q. How can crystallographic data validate the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, stereochemistry, and hydrogen-bonding networks. For analogous compounds (e.g., 5-(4-Fluorophenyl)-5-methyl-imidazolidine-2,4-dione), SC-XRD revealed a planar imidazolidinedione core with intermolecular N–H···O interactions stabilizing the crystal lattice . Pairing SC-XRD with computational methods (e.g., DFT calculations) enhances validation by comparing experimental and theoretical bond lengths (<0.02 Å deviation).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm amine (–NH2_2) and carbonyl (C=O) groups. For example, carbonyl peaks typically appear at δ 170–180 ppm in 13C^{13}C-NMR .
  • IR : Identify N–H stretching (3100–3500 cm1^{-1}) and C=O vibrations (1650–1750 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 129.12 for C4_4H7_7N3_3O2_2) and fragmentation patterns .

Q. What theoretical frameworks guide research on imidazolidinedione derivatives?

  • Methodological Answer : Link studies to conceptual frameworks like structure-activity relationships (SARs) for bioactivity predictions or reaction mechanisms (e.g., nucleophilic acyl substitution in synthesis). Theoretical models should align with experimental observations, such as using density functional theory (DFT) to predict electronic properties or reaction pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for imidazolidinedione derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or polymorphic forms. For example, keto-enol tautomerism in imidazolidinediones can cause shifts in 1H^1H-NMR peaks. To address this:

  • Perform variable-temperature NMR to track dynamic equilibria.
  • Use X-ray powder diffraction (XRPD) to identify polymorphs.
  • Cross-validate with computational simulations (e.g., molecular dynamics) .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : Modify substituents at the 5-position to enhance binding affinity. For example:

  • Introduce electron-withdrawing groups (e.g., –Cl, –F) to increase electrophilicity of the carbonyl group.
  • Use molecular docking to screen derivatives against target enzymes (e.g., kinases or proteases).
  • Validate with in vitro assays (e.g., IC50_{50} measurements) .

Q. How do reaction conditions influence regioselectivity in synthesizing substituted derivatives?

  • Methodological Answer : Regioselectivity depends on solvent polarity and catalyst choice. For example:

  • Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered carbonyl position.
  • Acidic conditions promote protonation of the amine group, directing substitution to specific sites.
  • Metal catalysts (e.g., Pd/C) enable selective cross-coupling reactions at the methyl or amino groups .

Q. What interdisciplinary approaches enhance applications in materials science?

  • Methodological Answer : Investigate the compound’s role in:

  • Surface Chemistry : Study adsorption on metal oxides using microspectroscopic imaging (e.g., AFM-IR) to assess interactions with indoor/outdoor surfaces .
  • Polymer Science : Incorporate into hydrogels via amide linkages for controlled drug release.
  • Catalysis : Use as a ligand in transition-metal complexes for asymmetric synthesis .

Methodological Best Practices

  • Data Contradiction Analysis : Always cross-reference spectral data with synthetic protocols and computational models. For example, unexpected 1H^1H-NMR signals may indicate unreacted precursors or degradation products .
  • Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize synthesis parameters (temperature, solvent, catalyst) while minimizing trial runs .
  • Ethical Compliance : Ensure all studies comply with institutional guidelines for handling hazardous intermediates (e.g., chlorinated byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.